molecular formula C13H18Cl2N2O2 B1676327 Metamelfalan CAS No. 1088-80-8

Metamelfalan

Cat. No. B1676327
CAS RN: 1088-80-8
M. Wt: 305.2 g/mol
InChI Key: QDGAVODICPCDMU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metamelfalan is an alkylating nitrogen mustard with potential antineoplastic activity . It causes crosslinking of DNA, thereby preventing DNA replication and eventually cellular proliferation .


Molecular Structure Analysis

The molecular structure of a compound like Metamelfalan can be determined using various techniques . These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other advanced structural analytical techniques .


Chemical Reactions Analysis

The analysis of chemical reactions of a compound like Metamelfalan involves understanding the reaction mechanisms and pathways . This can be achieved using tools like the ChEmical REaction Network Analyzer (CERENA), which provides a simulation and analysis of stochastic chemical kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Metamelfalan can be analyzed using various techniques . These include measuring properties such as hardness, topography, hydrophilicity, and others that are crucial for understanding the compound’s interaction with biological environments .

Scientific Research Applications

Selective Enhancement of Antitumor Activity

  • Metamelfalan, particularly in its N-acetyl melphalan (N-AcMEL) form, demonstrates selective enhancement of antitumor activity. N-AcMEL, when conjugated to monoclonal antibodies (MoAbs), exhibits restored cytotoxic effects of Melphalan (MEL) with high specificity and reduced nonspecific toxicity. This approach is significant for treating cancers like myeloma and ovarian cancer, ensuring the drug acts primarily on cells bound by the antibody (Smyth, Pietersz, & McKenzie, 1987).

Monoclonal Antibody-Ricin A Chain Immunotoxin Therapy

  • Research has explored the use of monoclonal antimelanoma antibody-ricin A chain immunotoxin (XOMAZYME-MEL) in patients with metastatic malignant melanoma. This study highlights the potential of immunotoxins, like XOMAZYME-MEL, in targeting cancer cells and delivering potent cytotoxic agents directly to tumor sites, thereby offering a novel approach to cancer therapy (Spitler et al., 1987).

Phase I Clinical Trial in Colorectal Carcinoma

  • A Phase I clinical study investigated the safety and potential efficacy of N-AcMEL-MoAb conjugates administered via the hepatic artery in patients with colorectal carcinoma, including liver metastases. This study highlights the importance of targeted therapy in cancer treatment, particularly in advanced and metastatic stages, and points towards a safer approach with minimized side effects (Tjandra et al., 1989).

Investigating Short-Term Toxicity

  • Research on the toxicity of different melphalan concentrations, specifically in an isolated and perfused retinal whole mount culture, provides insights into the safe therapeutic concentration range and potential risks associated with its use in ophthalmic treatments, such as retinoblastoma therapy (Januschowski et al., 2015).

Efficacy in Concurrent Chemotherapy or Radiotherapy

  • Melatonin, an analog of metamelfalan, shows significant potential in improving tumor remission and survival rates in solid tumor cancer patients when used as an adjunct therapy with chemotherapy or radiotherapy. This indicates the potential role of melatonin and its analogs like metamelfalan in enhancing the efficacy of conventional cancer treatments (Wang et al., 2012).

AMPK/PGC1&agr; Activation by Melatonin

  • A study on melatonin, closely related to metamelfalan,demonstrates its role in attenuating acute doxorubicin cardiotoxicity. The activation of AMPK/PGC1&agr; pathway by melatonin suggests a protective mechanism against cardiac dysfunction and myocardial injury, highlighting the therapeutic potential of melatonin and its analogs in mitigating side effects of certain chemotherapy drugs (Liu et al., 2018).

properties

IUPAC Name

(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGAVODICPCDMU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883183
Record name Metamelfalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metamelfalan

CAS RN

1088-80-8
Record name 3-[Bis(2-chloroethyl)amino]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metamelfalan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamelfalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAMELFALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B30XBE7S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Metamelfalan
Reactant of Route 2
Reactant of Route 2
Metamelfalan
Reactant of Route 3
Metamelfalan
Reactant of Route 4
Metamelfalan
Reactant of Route 5
Metamelfalan
Reactant of Route 6
Metamelfalan

Citations

For This Compound
2
Citations
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.